5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
Overview
Description
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is a heterocyclic compound containing a thiadiazole ring with a chlorine atom at the 5-position and an aldehyde group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde are alkyl and aryl-amines . The compound reacts with these amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides .
Mode of Action
This compound interacts with its targets through a series of ring transformations . It reacts with alkyl and aryl-amines in alcohol solution to produce 1,2,3-triazole-4-thiocarboxamides . Similarly, it reacts with hydrazine and N-aminomorpholine to furnish the 1,2,3-triazole-4-thiohydrazides .
Biochemical Pathways
The compound affects the biochemical pathways involving alkyl and aryl-amines
Pharmacokinetics
Similar compounds have shown advanced pharmacokinetics in rats . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with alkyl and aryl-amines
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound reacts with its targets in an alcohol solution . Therefore, the presence and concentration of alcohol can significantly affect the compound’s action. Other environmental factors such as temperature, pH, and the presence of other chemicals could also influence its action.
Biochemical Analysis
Biochemical Properties
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde has been found to react with alkyl and aryl-amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that it reacts with alkyl and aryl-amines to give 1,2,3-triazole-4-thiocarboxamides , suggesting that it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde can be synthesized through a multi-step process starting from 1,3-dichloroacetone. The synthetic route involves the following steps :
Formation of 1,3-dichloroacetone: This is achieved through the chlorination of acetone.
Cyclization: The 1,3-dichloroacetone undergoes cyclization with thiosemicarbazide to form the thiadiazole ring.
Chlorination: The thiadiazole ring is then chlorinated to introduce the chlorine atom at the 5-position.
Formylation: Finally, the aldehyde group is introduced at the 4-position through a formylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl- and aryl-amines to form 1,2,3-triazole-4-thiocarboxamides.
Condensation Reactions: It reacts with hydrazine and N-aminomorpholine to form 1,2,3-triazole-4-thiohydrazides.
Oxidation Reactions: The compound can be oxidized to form 1,2,3-triazole-4-carboxylic acids.
Common Reagents and Conditions
Alcohol Solutions: Used as solvents for reactions with amines and hydrazines.
Dimethyl Sulfoxide (DMSO): Used for storage and transformation of reaction products.
Major Products Formed
1,2,3-Triazole-4-thiocarboxamides: Formed from reactions with alkyl- and aryl-amines.
1,2,3-Triazole-4-thiohydrazides: Formed from reactions with hydrazine and N-aminomorpholine.
1,2,3-Triazole-4-carboxylic acids: Formed upon oxidation.
Scientific Research Applications
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole-4-carbaldehyde: Lacks the chlorine atom at the 5-position.
5-Bromo-1,2,3-thiadiazole-4-carbaldehyde: Contains a bromine atom instead of chlorine at the 5-position.
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde: Contains a methyl group instead of chlorine at the 5-position.
Uniqueness
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for forming diverse chemical products. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-chlorothiadiazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2OS/c4-3-2(1-7)5-6-8-3/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGSBUMIWKUCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(SN=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631141 | |
Record name | 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100305-91-7 | |
Record name | 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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